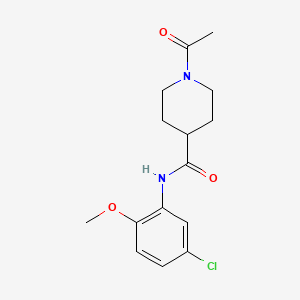![molecular formula C23H23FN2O2 B5365106 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, also known as PQ7, is a synthetic compound that has gained significant interest in recent years due to its potential applications in scientific research. PQ7 is a quinoline derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用机制
The mechanism of action of 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been shown to have antifungal and antibacterial properties. This compound has also been shown to have a positive effect on bone density, making it a potential candidate for use in the treatment of osteoporosis.
实验室实验的优点和局限性
The advantages of using 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol in lab experiments include its well-established synthesis method, its potential applications in various research fields, and its interesting biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not well understood, which could make it difficult to interpret experimental results. Additionally, the cytotoxic effects of this compound could make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research involving 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol. One direction is to further investigate its potential applications in cancer therapy. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
合成方法
The synthesis of 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with 4-fluorobenzaldehyde to form the intermediate 8-(4-fluorobenzylidene)quinoline. This intermediate is then reacted with N-benzyl-1-piperidinamine to form the final product, this compound. The synthesis of this compound has been well-established in the literature and has been reported to yield high purity products.
科学研究应用
7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-19-10-7-16(8-11-19)5-6-17-3-2-14-26(15-17)23(28)20-12-9-18-4-1-13-25-21(18)22(20)27/h1,4,7-13,17,27H,2-3,5-6,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZJTPWMCJRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)

![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)
![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)

amino]cyclopentanone oxime](/img/structure/B5365093.png)
![3-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5365096.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365101.png)
![(3aS*,6aR*)-5-(4-fluorobenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365115.png)
![4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5365123.png)
